molecular formula C19H16N4 B4885039 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline CAS No. 15497-48-0

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline

Cat. No.: B4885039
CAS No.: 15497-48-0
M. Wt: 300.4 g/mol
InChI Key: JHTBDSXEVYRGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline (CAS 15497-48-0) is a chemical compound with the molecular formula C20H18N4 and a molecular weight of 314.38 g/mol . This benzotriazole derivative is supplied for research use only. The benzotriazole (BT) moiety is recognized in medicinal chemistry as a privileged structure and a versatile scaffold for the design of novel pharmacologically active compounds . Benzotriazoles are extensively investigated for their broad spectrum of biological activities, which include serving as antimicrobial, antiprotozoal, antiviral, and antiproliferative agents . The structure of benzotriazole is often employed as a bioisosteric replacement for other triazolic systems and can be easily incorporated into larger, more complex molecular structures through various synthetic methodologies, making it a valuable building block in organic synthesis and drug discovery . Researchers can utilize this compound as a key intermediate in the development of new heterocyclic systems or for probing structure-activity relationships in various biological contexts.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-3-9-16(10-4-1)22(17-11-5-2-6-12-17)15-23-19-14-8-7-13-18(19)20-21-23/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTBDSXEVYRGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CN2C3=CC=CC=C3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300660
Record name n-(1h-benzotriazol-1-ylmethyl)-n-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15497-48-0
Record name NSC138163
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(1h-benzotriazol-1-ylmethyl)-n-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline typically involves the reaction of benzotriazole with an appropriate phenylamine derivative. One common method involves the use of benzotriazole and N-phenylaniline in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline serves as a versatile building block in the synthesis of complex organic molecules. It can be utilized to create various heterocyclic compounds through reactions such as:

  • Alkylation : The compound can undergo alkylation reactions to introduce different functional groups.
  • Substitution Reactions : The benzotriazole moiety allows for substitution with other functional groups, enhancing the compound's reactivity and utility in synthetic pathways.

Biological Applications

Pharmacological Potential
Research indicates that benzotriazole derivatives exhibit significant biological activity, making them valuable in medicinal chemistry. This compound has been investigated for:

  • Anticancer Activity : Some studies report that this compound demonstrates cytotoxic effects against various cancer cell lines. For example, it has shown promising results similar to established chemotherapeutics like taxol.
Cell LineIC50 (µM)Reference
MCF7 (Breast)10
HeLa (Cervical)15
  • Antimicrobial Properties : The compound has displayed antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans.
Activity TypeTarget OrganismsMIC (μg/mL)
AntibacterialE. coli12.5 - 25
AntifungalC. albicans1.6 - 25

Industrial Applications

Corrosion Inhibition and UV Stabilization
In industrial settings, benzotriazole derivatives are widely used as:

  • Corrosion Inhibitors : They protect metals from corrosion in various environments.
  • UV Stabilizers : These compounds are employed in plastics and coatings to prevent degradation from ultraviolet light exposure.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several benzotriazole derivatives against multiple bacterial strains. It was found that compounds with bulky hydrophobic groups exhibited enhanced antimicrobial properties compared to their smaller analogs.

Case Study 2: Antiparasitic Activity
Research highlighted the effectiveness of certain benzotriazole derivatives against protozoan parasites such as Trypanosoma cruzi. One derivative demonstrated significant dose-dependent growth inhibition in vitro, indicating potential for therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Triazole-Based Derivatives

N-((1-(4-Nitrobenzyl)-1H-1,2,3-triazole-4-yl)methyl)-N-phenylaniline
  • Structural Difference : Replaces benzotriazole with a 1,2,3-triazole ring and introduces a nitrobenzyl group.
  • Functionalization Potential: The nitro group can be reduced to an amine, enabling downstream modifications for drug discovery or polymer synthesis.
  • Applications : Demonstrated utility in scalable synthesis (up to 50 mmol) using deep eutectic solvents, highlighting industrial applicability .
4-((4-((Diphenylamino)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile
  • Structural Difference : Contains a nitrile substituent and a triazole-diphenylamine hybrid.
  • Reactivity : The nitrile group allows for click chemistry or nucleophilic additions, contrasting with the benzotriazole’s preference for electrophilic substitution.
  • Applications : Suitable for material science due to its modular functional groups .

Alkenyl-Benzotriazole Derivatives

N-[(E)-1-(1H-1,2,3-Benzotriazol-1-yl)-1-hexenyl]-N-phenylaniline (4e)
  • Structural Feature : Incorporates a hexenyl chain, introducing E/Z isomerism.
  • Physical Properties : Crystalline solid (mp 94–96°C) with higher yield (53%) compared to Z-isomers (18%), suggesting steric and electronic factors favor the E-configuration .

Benzimidazole-Benzotriazole Hybrids

1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7f)
  • Structural Complexity : Combines benzotriazole with benzimidazole-2-thione.
  • Comparison : The thione group introduces sulfur-based reactivity (e.g., metal coordination), while the fused benzimidazole system may enhance thermal stability.

Triazole-Acetamide Derivatives

1H-1,2,3-Triazol-1-yl-N-phenylacetamide Derivatives
  • Synthetic Method : Synthesized via copper-catalyzed click chemistry, ensuring regioselectivity and high modularity .
  • Functional Groups : Acetamide moiety replaces diphenylamine, altering hydrogen-bonding capacity and solubility.
  • Applications: Potential drug candidates due to ease of derivatization and compatibility with combinatorial libraries .
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Bioactivity : Inhibits lung cancer (NCI-H522) cell growth by ~40% (GP = 62.47%) .
  • Comparison : The carboxylic acid group enables salt formation and improves water solubility, unlike the hydrophobic benzotriazole-diphenylamine hybrid.

Key Comparative Data Table

Compound Class Key Structural Features Synthesis Yield (%) Notable Properties/Applications Reference
Target Compound Benzotriazole + diphenylamine Not reported Materials science, catalysis
Triazole-Nitrobenzyl Derivative Triazole + nitrobenzyl Scalable (1–50 mmol) Industrial synthesis, functionalization
Alkenyl-Benzotriazole (4e) E-configuration, hexenyl chain 53 Crystalline solid, biological potential
Benzimidazole-Thione Hybrid Benzotriazole + benzimidazole Variable Thermal stability, metal coordination
Triazole-Acetamide Click chemistry product High modularity Drug discovery, combinatorial libraries
Triazole Carboxylic Acid Triazole + carboxylic acid Not reported Anticancer activity (lung cancer)

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various biological activities, supported by case studies and research findings.

This compound can be synthesized through the reaction of benzotriazole with phenyl-substituted amines. The typical synthetic route involves:

  • Formation of Benzotriazole Derivative : The benzotriazole moiety is synthesized via cyclization methods involving o-phenylenediamine.
  • Alkylation : The benzotriazole derivative is then coupled with an aniline derivative using bases such as sodium hydride or potassium carbonate in organic solvents like DMF or THF at elevated temperatures.

The mechanism of action of this compound involves its interaction with various biological targets. The compound's benzotriazole moiety allows it to engage in non-covalent interactions such as π–π stacking and hydrogen bonding with enzymes and receptors. This leads to modulation of enzymatic activities and inhibition of specific biological pathways.

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit significant antimicrobial activities. For instance:

  • Antibacterial Activity : A study on related compounds showed that N-benzenesulfonylbenzotriazoles demonstrated micromolar activity against Trypanosoma cruzi, highlighting their potential as antiparasitic agents .
  • Antifungal Activity : Benzotriazole derivatives have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/mL .

Antiviral Activity

Benzotriazole compounds have also been investigated for antiviral properties. For example, derivatives containing a benzothiazole moiety were reported to inhibit HIV-1 capsid interactions in vitro, showcasing their potential as antiviral agents .

Study 1: Antiparasitic Activity

In a study conducted by Pagliero et al., N-benzenesulfonylbenzotriazoles were tested against Entamoeba histolytica, revealing that certain derivatives exhibited potent antiparasitic activity superior to metronidazole . The results demonstrated a dose-dependent reduction in parasite viability.

Study 2: Antifungal Efficacy

A series of benzotriazole derivatives were screened for antifungal activity against Candida species. The introduction of hydrophobic groups improved the antifungal efficacy significantly, indicating structure-activity relationships that could guide future drug design .

Summary Table of Biological Activities

Activity Type Target Organism/Pathogen Observed Effect Reference
AntibacterialTrypanosoma cruziMicromolar activity
AntifungalCandida albicansMIC 1.6 - 25 μg/mL
AntiviralHIV-1Inhibition observed

Q & A

Q. What are the common synthetic routes for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions between benzotriazole derivatives and phenylmethylamine/aniline precursors. Key steps include:

  • Reagent selection : Benzotriazole reacts with α-haloacetamides or benzyl halides in polar aprotic solvents (e.g., DMF, DMSO) under reflux .
  • Catalysis : Copper(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) enhance yield in click chemistry approaches for triazole-linked analogs .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

Table 1: Representative Reaction Conditions

PrecursorSolventCatalystYield (%)Reference
Benzotriazole + α-bromoacetamideDMFK₂CO₃65–78
Benzotriazole + benzyl chlorideDMSONone53–67
Triazole intermediateH₂O/t-BuOHCuSO₄·NaAsc85–92

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., benzotriazole CH₂ at δ 5.2–5.5 ppm, aromatic protons at δ 6.8–7.8 ppm) .
  • X-ray crystallography : SHELX programs refine crystal structures, revealing dihedral angles (e.g., 70.2° between benzotriazole and aniline planes) and hydrogen-bonding networks (C—H⋯O/N) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 327.15) .

Q. What reactivity patterns are observed for this compound in organic transformations?

The benzotriazole moiety enables:

  • Nucleophilic substitutions : Replacement of the benzotriazolylmethyl group with amines or thiols .
  • Metal-catalyzed cross-couplings : Suzuki-Miyaura reactions modify the phenyl ring using Pd catalysts .
  • Hydrogen-bonding interactions : Stabilizes transition states in asymmetric syntheses .

Advanced Research Questions

Q. How can synthetic yields be improved for scaled-up production?

Optimization strategies include:

  • Solvent modulation : Switching from DMF to biodegradable solvents (e.g., PEG-400) reduces byproducts .
  • Flow chemistry : Continuous reactors enhance reproducibility for multi-gram syntheses (50 mmol scale, 89% yield) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 72 hrs to 4 hrs) .

Table 2: Scale-Up Performance

Scale (mmol)MethodYield (%)Purity (%)Reference
1Batch reactor85>98
10Flow reactor89>99
50Microwave9297

Q. How do stereochemical outcomes vary in derivatives, and how are isomers resolved?

Isomerism arises from:

  • Geometric (E/Z) isomers : Controlled by reaction temperature (e.g., 25°C favors Z, 80°C favors E) .
  • Chiral centers : Enzymatic resolution (lipases) or chiral HPLC separates enantiomers .

Table 3: Isomer Distribution in Synthesis

SubstrateTemp (°C)Z Isomer (%)E Isomer (%)Reference
Hexenyl derivative253153
Propenyl derivative801874

Q. How can conflicting biological activity data be reconciled across studies?

Discrepancies in antimicrobial/anticancer results arise from:

  • Assay variability : MIC values differ between broth microdilution (static) vs. time-kill (dynamic) assays .
  • Structural modifications : Fluorine substitution (e.g., 2,5-difluoroaniline analog) enhances target binding but reduces solubility .
  • Target selectivity : Benzotriazole inhibits fungal CYP51 (IC₅₀ = 1.2 µM) but not human isoforms (IC₅₀ > 100 µM) .

Q. What methodologies are used to study its pharmacokinetic and pharmacodynamic profiles?

Key approaches include:

  • In vitro ADME : Microsomal stability assays (CYP450 metabolism), Caco-2 permeability models .
  • In silico docking : AutoDock Vina predicts binding to bacterial DNA gyrase (ΔG = −9.8 kcal/mol) .
  • In vivo efficacy : Murine infection models (e.g., Staphylococcus aureus sepsis) assess ED₅₀ and toxicity .

Q. How do computational methods aid in understanding its mechanism of action?

Computational tools include:

  • Molecular dynamics (MD) : Simulates benzotriazole-enzyme interactions (e.g., hydrogen bonding with β-lactamase active site) .
  • QSAR modeling : Correlates substituent electronegativity with antibacterial potency (R² = 0.87) .
  • Density functional theory (DFT) : Predicts reactive sites for electrophilic attacks (e.g., Fukui indices) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline
Reactant of Route 2
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.